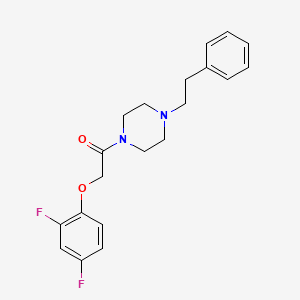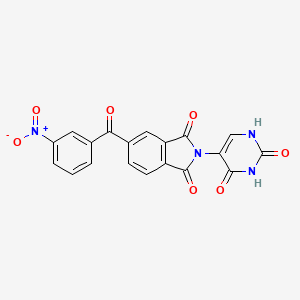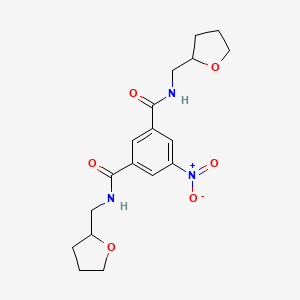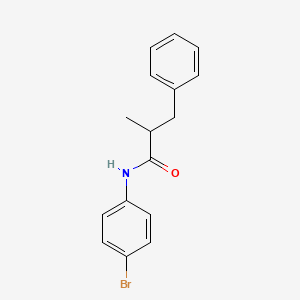![molecular formula C16H24ClNO B5214980 1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)
1-[5-(2-chlorophenoxy)pentyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2-chlorophenoxy)pentyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological and pharmaceutical activities. The compound this compound is characterized by the presence of a chlorophenoxy group attached to a pentyl chain, which is further linked to a piperidine ring. This structural configuration imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-[5-(2-chlorophenoxy)pentyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenol with 1-bromopentane to form 1-(2-chlorophenoxy)pentane. This intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or ethanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and advanced purification techniques such as column chromatography may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
1-[5-(2-chlorophenoxy)pentyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(2-chlorophenoxy)pentyl]piperidine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, or antipsychotic agent. Its piperidine moiety is known to interact with various neurotransmitter receptors, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-[5-(2-chlorophenoxy)pentyl]piperidine involves its interaction with specific molecular targets in the body. The compound’s piperidine ring is known to interact with neurotransmitter receptors such as dopamine and serotonin receptors, modulating their activity. This interaction can lead to various pharmacological effects, including analgesic and antipsychotic effects. The chlorophenoxy group may also contribute to the compound’s overall activity by enhancing its binding affinity to target receptors.
Comparison with Similar Compounds
1-[5-(2-chlorophenoxy)pentyl]piperidine can be compared with other similar compounds, such as:
1-[5-(2,3-dichlorophenoxy)pentyl]piperidine: This compound has an additional chlorine atom on the phenoxy group, which may alter its chemical and biological properties.
1-[5-(2-fluorophenoxy)pentyl]piperidine: The presence of a fluorine atom instead of chlorine can significantly impact the compound’s reactivity and pharmacological profile.
1-[5-(2-methoxyphenoxy)pentyl]piperidine: The methoxy group introduces different electronic and steric effects, potentially leading to variations in biological activity.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[5-(2-chlorophenoxy)pentyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c17-15-9-3-4-10-16(15)19-14-8-2-7-13-18-11-5-1-6-12-18/h3-4,9-10H,1-2,5-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOYJFXQTQEJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5214904.png)
![N-(1-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5214907.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B5214912.png)
![2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B5214941.png)
![N-cyclopentyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5214946.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-propan-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5214960.png)

![1-(2-chlorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214973.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)



